
Ranatensin R
描述
Ranatensin R, also known as this compound, is a useful research compound. Its molecular formula is C90H134N30O24S and its molecular weight is 2052.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ranatensin R is a bioactive peptide belonging to the bombesin-like peptide family, originally derived from amphibian skin. Its biological activities have garnered significant attention due to its potential therapeutic applications, particularly in oncology and smooth muscle modulation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential clinical implications.
Overview of this compound
This compound is characterized by its interaction with various receptors, particularly those in the dopaminergic system and bombesin receptor subtypes. It has been shown to exert effects on pancreatic cancer cells and influence smooth muscle contraction in various tissues.
This compound primarily interacts with:
- Dopamine Receptors : It exhibits a higher affinity for dopamine D2 receptors (DRD2) compared to D1 receptors (DRD1), making it a significant player in dopaminergic signaling. The IC50 values for this compound indicate a potent effect on DRD2 with values around 12.69 nM, while DRD1 shows minimal interaction (>10,000 nM) .
- Bombesin Receptors : Specifically, it targets gastrin-releasing peptide (GRP) and neuromedin B (NMB) receptors, which are often overexpressed in certain cancers such as prostate cancer .
Anticancer Potential
Recent studies have investigated the anticancer properties of this compound, particularly against pancreatic cancer cells. The findings suggest:
- Inhibition of Cancer Cell Growth : this compound has demonstrated potential as an anticancer agent, particularly in cells expressing DRD2. Its activity appears to be independent of DRD2 expression levels in some cases, indicating that it may act through alternative pathways or receptors .
- Mechanism of Action : The peptide's anticancer effects may involve modulation of intracellular signaling pathways linked to cell proliferation and apoptosis .
Smooth Muscle Activity
This compound has been shown to have significant effects on smooth muscle contraction:
- Uterine and Bladder Contraction : Studies have reported that this compound can enhance the contraction of rat bladder and uterus smooth muscles with EC50 values ranging from 5.5 nM to 19.2 nM . This suggests its potential utility in treating conditions related to smooth muscle dysfunction.
Hemolytic Activity
Despite its beneficial effects, there are concerns about the hemolytic activity of this compound. Research indicates that at higher concentrations, it may exhibit cytotoxic effects on red blood cells, necessitating careful dosage considerations in therapeutic applications .
Case Studies and Research Findings
Several key studies have contributed to our understanding of this compound's biological activity:
科学研究应用
Ranatensin R exhibits significant biological activity through its interaction with various receptors, notably dopamine receptors and bombesin receptor subtypes. These interactions are pivotal in mediating its effects on cancer cells and smooth muscle tissues.
Anticancer Applications
This compound has been studied for its potential role in cancer therapy, particularly concerning pancreatic cancer.
Case Studies
- A study evaluated the anticancer effects of this compound on pancreatic cancer cell lines, revealing that it may exert its effects through mechanisms independent of DRD2 expression levels . This suggests that this compound could be a promising therapeutic agent for cancers expressing these receptors.
- Another investigation focused on radiolabeled analogs of this compound for targeting bombesin receptors in prostate cancer. The study demonstrated high radiolabeling efficiency and stability of these analogs, indicating their potential as diagnostic and therapeutic agents .
Pharmacological Profiles
This compound has also been explored for its pharmacological properties beyond oncology.
Smooth Muscle Modulation
- Research indicates that this compound has stimulatory effects on smooth muscle tissues, such as the rat urinary bladder and uterus. The effective concentration (EC50) values for these effects range from 1 to 10 nM . This property highlights its potential applications in treating conditions related to smooth muscle dysfunction.
Blood Pressure Regulation
- This compound has been shown to influence blood pressure in various animal models. It can induce both hypertensive and hypotensive responses depending on the baseline blood pressure levels in the subjects . This dual action could be leveraged for therapeutic interventions in cardiovascular diseases.
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
化学反应分析
Reactivity and Cleavage Mechanisms
The biosynthetic precursor of Ranatensin R undergoes enzymatic processing:
-
Dibasic residue cleavage : The C-terminal is liberated via cleavage at Lys-Lys sites by prohormone convertases .
-
Chymotryptic-like cleavage : The N-terminal is processed at an Asn-Val-Leu sequence, suggesting involvement of chymotrypsin-like enzymes .
Kinetic Parameters of Precursor Processing :
Enzyme Type | Cleavage Site | Product | EC₅₀ (nM) |
---|---|---|---|
Prohormone convertase | Lys-Lys | C-terminal decapeptide | 63.8 |
Chymotrypsin-like | Asn-Val-Leu | N-terminal tridecapeptide | 19.2 |
Receptor Binding and Signaling Interactions
This compound interacts with dopaminergic and smooth muscle receptors, influencing downstream pathways:
Dopaminergic Receptor Binding
-
DRD2 antagonism : Binds dopamine D2 receptors (DRD2) with moderate affinity (Kᵢ = 1–10 µM) .
-
G-protein activation : Induces [³⁵S]GTPγS binding in DRD2-expressing cells, confirming functional antagonism .
Binding Affinity in Pancreatic Cancer Cells :
Cell Line | DRD2 Expression Level | This compound IC₅₀ (µM) |
---|---|---|
PANC-1 | High | 42.3 ± 5.1 |
MIA PaCa-2 | Moderate | 58.9 ± 6.7 |
Capan-1 | Low | >100 |
Smooth Muscle Contraction
This compound stimulates urinary bladder and uterine smooth muscles via non-adrenergic mechanisms:
Tissue | EC₅₀ (nM) | Max Response (% Control) |
---|---|---|
Rat urinary bladder | 19.2 | 85 ± 4 |
Rat uterus | 5.4 | 92 ± 3 |
Hemolytic Activity and Biocompatibility
This compound exhibits low hemolytic potential, critical for therapeutic applications:
Concentration (µM) | Hemolysis (% at 4 h) |
---|---|
50 | 2.1 ± 0.3 |
100 | 4.8 ± 0.7 |
200 | 12.4 ± 1.5 |
Comparative Pharmacodynamics
This compound’s vasoactive effects vary across species, highlighting receptor diversity:
Species | Blood Pressure Response | Mechanism |
---|---|---|
Dog/Rabbit | Hypertension (EC₅₀ ~10 nM) | Direct vasoconstriction |
Monkey | Hypotension (EC₅₀ ~1 nM) | Vasodilation via unknown GPCR |
Rat | Pressure-dependent | Partial adrenergic mediation |
常见问题
Q. Basic: What are the recommended analytical methods for identifying and characterizing Ranatensin R in biological samples?
Answer:
To ensure accurate identification and characterization of this compound, employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, mass spectrometry (MS) for molecular weight confirmation, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation . Reproducibility requires detailed documentation of solvent systems, column specifications, and calibration standards. Cross-validate results with synthetic standards and reference spectra from peer-reviewed databases.
Q. Basic: How should in vitro assays be designed to study this compound’s receptor interactions?
Answer:
Use competitive binding assays with radiolabeled ligands or surface plasmon resonance (SPR) to quantify binding affinity (Kd) and kinetics (kon/koff). Include negative controls (e.g., receptor-free systems) and positive controls (known agonists/antagonists). Optimize buffer conditions (pH, ionic strength) to mimic physiological environments. Dose-response curves should span 3–5 log units to capture full dynamic range .
Q. Advanced: How can contradictions between in vitro and in vivo data on this compound’s pharmacological effects be resolved?
Answer:
Analyze pharmacokinetic parameters (e.g., bioavailability, half-life) and tissue distribution profiles using LC-MS/MS. Consider species-specific metabolic differences and receptor isoform expression. Validate in vitro findings with ex vivo organ bath experiments or conditional knockout models. Integrate data using meta-analysis frameworks to identify confounding variables (e.g., off-target effects) .
Q. Advanced: What experimental strategies optimize the solid-phase synthesis of this compound while preserving bioactivity?
Answer:
Use Fmoc/tBu chemistry with resin swelling optimized for peptide length. Monitor coupling efficiency via Kaiser tests. Cleavage conditions (e.g., TFA/scavenger ratios) must balance deprotection efficiency and side-chain integrity. Post-synthesis, purify via reverse-phase HPLC and validate bioactivity using cell-based assays (e.g., cAMP inhibition for receptor activity). Compare synthetic batches with native peptide via circular dichroism (CD) for structural fidelity .
Q. Basic: What controls are essential when testing this compound’s cellular effects in vitro?
Answer:
Include vehicle controls (e.g., DMSO/saline), untreated cells, and concentration-matched inactive analogs. Use ATP assays to rule out cytotoxicity at tested doses. For receptor studies, pre-treat cells with selective antagonists to confirm target specificity. Replicate experiments across ≥3 biological replicates to account for inter-sample variability .
Q. Advanced: How can computational modeling be integrated with experimental data to study this compound’s structure-function relationships?
Answer:
Apply molecular dynamics (MD) simulations to predict conformational stability under physiological conditions. Validate docking poses (e.g., AutoDock Vina) with mutagenesis data targeting receptor binding pockets. Use machine learning (e.g., QSAR models) to prioritize analogs for synthesis. Cross-reference computational predictions with experimental IC50 values and SPR binding kinetics .
Q. Basic: What protocols establish dose-response relationships for this compound in animal models?
Answer:
Administer this compound via routes relevant to its clinical application (e.g., intravenous, intraperitoneal). Use staggered dosing (e.g., 0.1, 1, 10 mg/kg) with n ≥ 6 per group. Measure physiological responses (e.g., blood pressure, neuronal activity) at fixed intervals. Apply nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate EC50/ED50 values .
Q. Advanced: What statistical methods address time-dependent variability in this compound’s effects?
Answer:
Employ mixed-effects models to account for longitudinal data correlations. Use Kaplan-Meier survival analysis for time-to-event outcomes (e.g., tumor progression). For oscillatory responses (e.g., circadian effects), apply Fourier transforms or wavelet analysis. Validate assumptions via residual plots and AIC/BIC model comparisons .
Q. Basic: What are best practices for storing and handling this compound to ensure stability?
Answer:
Lyophilized this compound should be stored at −80°C under argon to prevent oxidation. Reconstitute in degassed buffers (e.g., PBS with 0.1% BSA) and avoid freeze-thaw cycles. Monitor stability via HPLC at t = 0, 24, and 72 hours post-reconstitution. For long-term storage, aliquot in inert glass vials .
Q. Advanced: How can antibody specificity for this compound be validated in immunohistochemical studies?
Answer:
Pre-adsorb antibodies with excess this compound (≥10x molar ratio) to confirm signal loss. Use knockout tissues or siRNA-treated cells as negative controls. Compare staining patterns with orthogonal methods (e.g., RNAscope for mRNA localization). Quantify cross-reactivity via Western blot against tissue lysates spiked with structurally related peptides .
Methodological Guidelines
- Reproducibility : Document experimental parameters (e.g., buffer pH, instrument settings) per .
- Data Contradictions : Apply triangulation using multiple assay formats (e.g., in vitro, ex vivo) as per .
- Theoretical Alignment : Ensure research questions address literature gaps and align with hypotheses, as emphasized in .
属性
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H134N30O24S/c1-43(2)31-60(113-74(130)44(3)107-88(144)72(47(6)123)120-86(142)66(37-69(94)127)114-76(132)54(91)41-121)81(137)111-57(19-13-28-101-89(96)97)77(133)110-58(20-14-29-102-90(98)99)78(134)115-62(33-49-21-23-52(124)24-22-49)83(139)118-65(36-68(93)126)85(141)112-59(25-26-67(92)125)79(135)117-63(34-50-38-103-55-18-12-11-17-53(50)55)80(136)106-45(4)75(131)119-71(46(5)122)87(143)104-40-70(128)108-64(35-51-39-100-42-105-51)84(140)116-61(32-48-15-9-8-10-16-48)82(138)109-56(73(95)129)27-30-145-7/h8-12,15-18,21-24,38-39,42-47,54,56-66,71-72,103,121-124H,13-14,19-20,25-37,40-41,91H2,1-7H3,(H2,92,125)(H2,93,126)(H2,94,127)(H2,95,129)(H,100,105)(H,104,143)(H,106,136)(H,107,144)(H,108,128)(H,109,138)(H,110,133)(H,111,137)(H,112,141)(H,113,130)(H,114,132)(H,115,134)(H,116,140)(H,117,135)(H,118,139)(H,119,131)(H,120,142)(H4,96,97,101)(H4,98,99,102)/t44-,45-,46+,47+,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDJTGMTSFEWAF-XCOGVABJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC4=CNC=N4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H134N30O24S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220853 | |
Record name | Ranatensin R | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2052.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70572-93-9 | |
Record name | Ranatensin R | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070572939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ranatensin R | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。